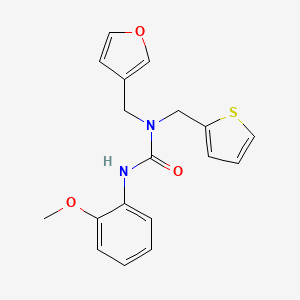

1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-17-7-3-2-6-16(17)19-18(21)20(11-14-8-9-23-13-14)12-15-5-4-10-24-15/h2-10,13H,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOULGKIPSGCARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea, with the CAS number 1421527-92-5, is a synthetic compound that belongs to the class of (thio)ureas. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The molecular formula of this compound is C18H18N2O3S, and it has a molecular weight of 342.4 g/mol .

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a furan ring, a methoxy-substituted phenyl group, and a thiophenyl moiety, which are known to contribute to the biological activity of the compound.

Antimicrobial Activity

Research indicates that compounds containing (thio)urea functional groups exhibit significant antimicrobial properties. The presence of hydrogen bond donors in these compounds enhances their interaction with microbial targets. Studies have shown that related (thio)ureas possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound is supported by findings from similar compounds in the literature. For instance, thioamide derivatives have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating their effectiveness at low concentrations . In particular, compounds with similar structural motifs have shown selective activity against breast cancer and lung cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-435 (breast cancer) | 15.1 | |

| Compound B | EKVX (lung cancer) | 21.5 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory mediators. Compounds with similar structures have been reported to reduce levels of cytokines and other inflammatory markers in vitro . The mechanism often involves the modulation of signaling pathways such as NF-kB.

Case Studies

A recent study focused on the synthesis and biological evaluation of a series of (thio)ureas demonstrated that modifications in substituents significantly affected their biological profiles. For instance, the introduction of different aryl groups influenced both the potency and selectivity towards specific cancer cell lines .

Another case study involved evaluating a library of thioamide derivatives for their inhibitory activity against specific kinases implicated in cancer progression. The results indicated that certain derivatives exhibited potent inhibition comparable to established inhibitors .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibacterial agents. Research indicates that derivatives containing furan and thiophene rings demonstrate effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| This compound | Salmonella typhi | 16 µg/mL | Bactericidal |

| This compound | Staphylococcus aureus | 64 µg/mL | Bacteriostatic |

| This compound | Bacillus subtilis | >128 µg/mL | No inhibition |

This table summarizes the antimicrobial efficacy of the compound against several pathogens, highlighting its potential as a therapeutic agent.

Antifungal Activity

In addition to antibacterial properties, the compound may exhibit antifungal activity. Related compounds have shown effectiveness in inhibiting fungal growth.

Table 2: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| This compound | Aspergillus niger | 64 µg/mL |

These findings suggest that the compound could serve as a basis for developing antifungal agents.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 µM |

| This compound | SK-MEL-2 (Skin Cancer) | 15 µM |

| This compound | SK-OV-3 (Ovarian Cancer) | 20 µM |

The IC50 values demonstrate the compound's potential effectiveness in inhibiting cancer cell proliferation.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. The results indicated that compounds with thiophene and furan rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.

Cytotoxicity Assessment

Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes structural similarities and differences between the target compound and related urea derivatives:

Key Observations :

- The target compound’s dual heterocyclic substitution (furan and thiophene) distinguishes it from others with single heterocycles or aromatic groups.

- The 2-methoxyphenyl group, shared with compounds 7f and 14, is associated with antioxidant activity , but the target’s thiophene/furan substituents may confer additional binding interactions.

- Bulky substituents (e.g., tert-butyl in ) enhance metabolic stability but may reduce solubility .

Anticancer Activity:

- Compound 7c (1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea): Exhibits moderate EGFR inhibition (IC50 = 42.91 nM) and anticancer activity against melanoma, renal, and breast cancer cell lines (PGI: 75–89%) .

Antioxidant Activity:

- Compound 7f (2-methoxyphenyl analog): IC50 = 15.99 µM in antioxidant assays, attributed to electron-donating methoxy groups .

- Target Compound : The 2-methoxyphenyl group may similarly enhance radical scavenging, but the heterocyclic substituents could modulate this effect.

Binding and Docking Studies:

- Compound 7c : Docking score of −7.558 kcal/mol against EGFR, with H-bond interactions at Lys745 .

- Compound 29 (): Thiophen-2-ylmethyl substitution may enhance binding to RORγt, a target in autoimmune diseases.

ADMET and Toxicity Profiles

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea, and how are competing substituents managed?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions starting with furan and thiophene derivatives. Key steps include:

- Step 1 : Alkylation of the furan-3-ylmethyl and thiophen-2-ylmethyl groups via nucleophilic substitution.

- Step 2 : Formation of the urea bridge using carbodiimide-mediated coupling between the substituted amines and 2-methoxyphenyl isocyanate.

- Competing substituent reactivity (e.g., methoxy vs. heterocyclic groups) is managed by adjusting reaction temperatures (0–5°C for sensitive groups) and solvent polarity (e.g., dichloromethane for controlled reactivity) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., methoxy vs. heterocyclic protons). For example, furan protons appear as doublets at δ 6.3–7.1 ppm, while thiophene protons resonate at δ 7.2–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 385.12) .

- IR Spectroscopy : Urea carbonyl stretching at ~1640–1680 cm confirms successful bridge formation .

Q. What are the standard protocols for evaluating its stability under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/UV-B) for 4–12 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .

- Hydrolytic Stability : Incubate in buffered solutions (pH 1.2–9.0) at 37°C; quantify urea bond cleavage by LC-MS .

Advanced Research Questions

Q. How can computational modeling predict binding interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases. Key interactions include:

- Hydrogen bonding between the urea carbonyl and Arg120/His90 residues.

- π-π stacking between the 2-methoxyphenyl group and hydrophobic pockets .

- MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, focusing on RMSD (<2 Å) and ligand-protein contacts .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Comparative Assays : Test the compound in parallel using cell-free (e.g., enzymatic inhibition) vs. cell-based (e.g., cytotoxicity) systems. For example:

- IC discrepancies in kinase inhibition (cell-free: 0.5 μM vs. cell-based: 5 μM) may indicate poor membrane permeability .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cell lysates vs. serum-free buffers .

Q. How does the compound’s stereoelectronic profile influence its reactivity in derivatization reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 computes frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example:

- The thiophene sulfur’s lone pairs (HOMO: −5.2 eV) favor electrophilic aromatic substitution at the 5-position .

- Experimental Validation : Bromination (NBS in CCl) confirms regioselectivity, yielding mono-substituted derivatives (85% yield) .

Research Challenges and Recommendations

- Synthetic Bottlenecks : Competing alkylation of furan/thiophene groups requires precise stoichiometric control .

- Biological Variability : Standardize assay conditions (e.g., serum concentration) to reduce data discrepancies .

- Computational Limitations : Validate docking predictions with mutagenesis (e.g., Ala-scanning of target residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.